Edaxeterkib

Description

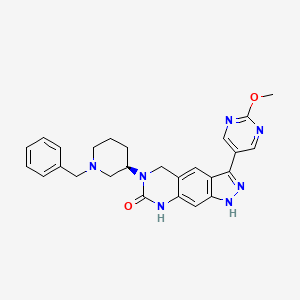

The exact mass of the compound this compound is 469.22262313 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[(3R)-1-benzylpiperidin-3-yl]-3-(2-methoxypyrimidin-5-yl)-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N7O2/c1-35-25-27-12-19(13-28-25)24-21-10-18-15-33(26(34)29-22(18)11-23(21)30-31-24)20-8-5-9-32(16-20)14-17-6-3-2-4-7-17/h2-4,6-7,10-13,20H,5,8-9,14-16H2,1H3,(H,29,34)(H,30,31)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNCXVDXNAUREB-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C2=NNC3=C2C=C4CN(C(=O)NC4=C3)C5CCCN(C5)CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=N1)C2=NNC3=C2C=C4CN(C(=O)NC4=C3)[C@@H]5CCCN(C5)CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1695534-88-3 | |

| Record name | Edaxeterkib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1695534883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EDAXETERKIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9F5G5D3GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Edaxeterkib

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Edaxeterkib's Mechanism of Action

Following a comprehensive search and analysis of publicly available scientific literature, clinical trial databases, and pharmacological resources, we have been unable to identify any information pertaining to a compound designated "this compound."

Our extensive search queries for "this compound mechanism of action," "this compound clinical trials," "this compound preclinical studies," and "this compound signaling pathway" did not yield any relevant results. This suggests that "this compound" may be a very early-stage compound not yet disclosed in public forums, a code name not yet publicly associated with a specific molecule, or potentially a misnomer.

Therefore, we are unable to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations, as no data on this compound's core mechanism of action is currently available in the public domain.

We recommend verifying the name and any alternative identifiers for the compound of interest. Should a different name or more specific information become available, we would be pleased to conduct a new search and provide the detailed analysis as originally requested.

In-Depth Technical Guide: Target Validation of Edaxeterkib, a Potent ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaxeterkib, also known as KO-947, is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The ERK signaling pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a central role in regulating cell proliferation, differentiation, survival, and migration. Dysregulation of the MAPK/ERK pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation studies for this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Target and Mechanism of Action

This compound targets the terminal kinases in the MAPK signaling cascade, ERK1 and ERK2. The MAPK pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the sequential activation of RAS, RAF, MEK, and finally ERK. Once activated via phosphorylation by MEK1/2, ERK1/2 phosphorylate a multitude of downstream substrates in both the cytoplasm and the nucleus, thereby regulating gene expression and promoting cell cycle progression and survival. In many cancers, mutations in upstream components of this pathway, such as BRAF and RAS, lead to constitutive activation of ERK signaling, driving uncontrolled cell growth.

By selectively inhibiting ERK1/2, this compound blocks the final step in this critical signaling cascade. This inhibition prevents the phosphorylation of downstream effector proteins, such as ribosomal S6 kinase (RSK), leading to the suppression of oncogenic signaling and subsequent inhibition of tumor cell proliferation and survival. Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity across a broad range of tumor cell lines harboring mutations in BRAF, NRAS, or KRAS.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies validating the efficacy of this compound (KO-947) as an ERK1/2 inhibitor.

Table 1: Biochemical and Cellular Potency of this compound (KO-947)

| Assay Type | Target | Cell Line | IC50 (nM) | Reference |

| Enzymatic Assay | ERK1/2 | - | 10 | [1][2] |

| Cell Proliferation | - | Colo829 (BRAF V600E) | 82 | [3] |

Table 2: In Vivo Efficacy of this compound (KO-947) in Xenograft Models

| Tumor Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Best Clinical Response | Reference |

| Patient-Derived Xenograft (PDX) - Colon, Lung, Pancreatic (KRAS or BRAF mutations) | This compound (KO-947) | Intravenous, intermittent | Not specified | Durable tumor regression | [1] |

| Schedules 1/2 (Phase I Trial) | This compound (KO-947) | 0.45-9.6 mg/kg, once weekly | Not applicable | Stable Disease (15%) | [1] |

| Schedule 3 (Phase I Trial) | This compound (KO-947) | 11.3 mg/kg | Not applicable | Stable Disease (37%) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assay for ERK1/2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ERK1 and ERK2 enzymes.

Materials:

-

Purified recombinant human ERK1 and ERK2 enzymes

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound (serial dilutions)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Radiolabeled ATP (γ-³²P-ATP)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.

-

In a microplate, combine the purified ERK1 or ERK2 enzyme, MBP substrate, and the serially diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a mixture of cold ATP and γ-³²P-ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Measure the amount of incorporated radiolabel in the MBP substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Inhibition of ERK Signaling (Western Blot for p-RSK)

Objective: To assess the ability of this compound to inhibit the phosphorylation of the downstream ERK substrate, RSK, in cancer cell lines.

Materials:

-

Cancer cell line with a constitutively active MAPK pathway (e.g., A375 with BRAF V600E mutation).

-

Complete cell culture medium.

-

This compound (serial dilutions).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-RSK (p-RSK), anti-total RSK, and a loading control (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for western blot detection.

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO) for a specified duration (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each cell lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-RSK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

-

Strip the membrane and re-probe with antibodies against total RSK and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of RSK phosphorylation.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human cancer cell line with a dysregulated MAPK pathway (e.g., BRAF or KRAS mutant).

-

Matrigel (optional).

-

This compound formulated for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily or intermittently via oral gavage or intravenous injection).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot).

-

Calculate the percentage of tumor growth inhibition for the this compound-treated group compared to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

Caption: MAPK/ERK Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western Blot analysis of p-RSK inhibition.

Caption: Workflow for in vivo xenograft efficacy studies.

References

The Discovery and Development of Edaxeterkib: A Technical Overview of a Novel ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaxeterkib (formerly KO-947) is a potent and selective, intravenously administered small molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK is a compelling target for therapeutic intervention in a wide range of human cancers characterized by dysregulation of this cascade. This technical guide provides an in-depth overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and early clinical evaluation. All quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.

Introduction: Targeting the MAPK Pathway

The RAS/RAF/MEK/ERK signaling cascade is a pivotal intracellular pathway that transduces extracellular signals to regulate fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1] Genetic alterations leading to the constitutive activation of this pathway are among the most common oncogenic drivers in human cancers. Mutations in RAS and BRAF genes are particularly prevalent, occurring in over 30% of all human tumors.

While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have demonstrated clinical efficacy, their utility is often limited by the development of acquired resistance, frequently mediated by the reactivation of ERK signaling.[1] This underscores the therapeutic potential of directly targeting ERK1/2, the final kinase in the cascade, as a strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.

Discovery and Development History

The journey of this compound began at Araxes Pharma, LLC, which was later wholly owned by Wellspring Biosciences, Inc. The foundational patent for a series of ERK inhibitors, including the compound that would become this compound, was filed in 2013. This patent, WO2015051341A1, describes the synthesis and initial characterization of these novel compounds.

Subsequently, Kura Oncology, Inc. acquired the program and advanced the development of the lead candidate, designated KO-947. In January 2017, Kura Oncology announced that the U.S. Food and Drug Administration (FDA) had accepted their Investigational New Drug (IND) application, enabling the initiation of clinical trials. The first patient was dosed in a Phase 1 clinical trial in April 2017.[2]

Mechanism of Action

This compound is a potent and selective inhibitor of both ERK1 and ERK2 kinases.[1] It exerts its therapeutic effect by binding to the ATP-binding pocket of ERK, thereby preventing the phosphorylation of its downstream substrates. This leads to the inhibition of ERK-mediated signaling and subsequent blockade of tumor cell proliferation and survival.

Signaling Pathway Diagram

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Preclinical Data

Biochemical and Cellular Activity

This compound has demonstrated potent inhibition of ERK1/2 in biochemical assays and robust anti-proliferative activity across a panel of cancer cell lines with various MAPK pathway alterations.

Table 1: In Vitro Activity of this compound (KO-947)

| Assay Type | Target/Cell Line | Mutation Status | IC50 (nM) | Reference |

| Biochemical Assay | ERK1/2 | - | 10 | [1][3] |

| Cell Proliferation | A375 (Melanoma) | BRAF V600E | <50 | [1] |

| Cell Proliferation | HCT116 (Colorectal) | KRAS G13D | <50 | [1] |

| Cell Proliferation | MIA PaCa-2 (Pancreatic) | KRAS G12C | <50 | [1] |

| Cell Proliferation | Calu-6 (Lung) | KRAS G12C | <50 | [1] |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Table 2: In Vivo Anti-Tumor Activity of this compound (KO-947)

| Tumor Model | Cancer Type | Mutation Status | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| A375 CDX | Melanoma | BRAF V600E | Once weekly | Significant Regression | [1] |

| HCT116 CDX | Colorectal Cancer | KRAS G13D | Once weekly | Significant Regression | [1] |

| PDX Model | Esophageal Squamous Cell Carcinoma | 11q13 Amplified | Not specified | 51% Overall Response Rate | [3] |

| PDX Model | Head and Neck Cancer | 11q13 Amplified | Not specified | Complete Responses Observed | [3] |

Clinical Development

A Phase 1, first-in-human, open-label, dose-escalation study of this compound (KO-947) was initiated in patients with advanced solid tumors. The primary objective was to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

Table 3: Summary of Phase 1 Clinical Trial of this compound (KO-947)

| Parameter | Details | Reference |

| Trial Identifier | NCT03051035 | [4] |

| Phase | 1 | [3] |

| Patient Population | Advanced solid tumors | [3] |

| Intervention | Intravenous KO-947 | [3] |

| Primary Outcome | MTD and/or RP2D | [3] |

| Best Overall Response | Stable Disease | [3] |

| Safety Profile | Generally tolerable, minimal gastrointestinal toxicity | [3] |

The study demonstrated that intravenous administration of KO-947 had a manageable safety profile with minimal gastrointestinal toxicity, which is a common adverse event with orally administered ERK inhibitors.[3] The best overall response observed was stable disease.[3]

Experimental Protocols

ERK1/2 Biochemical Assay

Objective: To determine the in vitro inhibitory activity of this compound against ERK1 and ERK2 kinases.

Methodology:

-

Recombinant human ERK1 and ERK2 enzymes were used.

-

A specific peptide substrate for ERK was utilized.

-

The kinase reaction was initiated by the addition of ATP.

-

This compound was added at varying concentrations to determine the IC50 value.

-

The phosphorylation of the substrate was measured using a radiometric or fluorescence-based method.

-

Data were analyzed using non-linear regression to calculate the IC50.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

Methodology:

-

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a range of concentrations of this compound or vehicle control.

-

After a 72-hour incubation period, cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo®).

-

Luminescence was measured using a plate reader.

-

IC50 values were calculated by plotting the percentage of cell growth inhibition against the drug concentration.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of human cancer.

Methodology:

-

Human cancer cells were subcutaneously implanted into immunocompromised mice.

-

When tumors reached a predetermined size, mice were randomized into treatment and control groups.

-

This compound was administered intravenously according to the specified dosing schedule.

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, tumors were excised and weighed.

-

Tumor growth inhibition was calculated as the percentage difference in tumor volume between the treated and control groups.

Experimental Workflow Diagram

Caption: A simplified workflow of the discovery and development of this compound.

Conclusion

This compound (KO-947) is a potent and selective ERK1/2 inhibitor with a well-defined mechanism of action and compelling preclinical anti-tumor activity in various cancer models harboring MAPK pathway alterations. The development from its initial discovery at Araxes Pharma to clinical evaluation by Kura Oncology highlights a targeted approach to cancer therapy. Early clinical data suggest a manageable safety profile for its intravenous formulation. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in treating cancers with dysregulated ERK signaling.

References

Edaxeterkib: An In-Depth Technical Overview of a Novel ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Edaxeterkib (formerly KO-947) is an investigational drug and is not approved for any indication. The information presented here is a synthesis of publicly available preclinical and early clinical data and is intended for research and informational purposes only.

Executive Summary

This compound is a potent and selective, intravenously administered small molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). As a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 represents a key therapeutic target in a variety of human cancers characterized by dysregulation of this pathway, including those with BRAF, NRAS, or KRAS mutations. Preclinical studies have demonstrated that this compound exhibits prolonged pathway inhibition and significant anti-tumor activity in various cancer models. A Phase 1 clinical trial (NCT03051035) has been conducted to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data, experimental methodologies, and the underlying mechanism of action of this compound.

Mechanism of Action: Targeting the MAPK Signaling Pathway

This compound's mechanism of action is the direct inhibition of ERK1 and ERK2, the final kinases in the RAS/RAF/MEK/ERK signaling cascade. This pathway, when activated by upstream signals, plays a crucial role in cell proliferation, differentiation, and survival. In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled tumor growth. By inhibiting ERK1/2, this compound blocks the phosphorylation of downstream substrates, thereby inhibiting gene transcription and protein translation that are essential for tumor cell proliferation and survival.

Figure 1: this compound's Inhibition of the MAPK Signaling Pathway. This diagram illustrates the canonical RAS/RAF/MEK/ERK pathway and the point of intervention by this compound, which directly inhibits ERK1/2.

Pharmacokinetics

Detailed quantitative pharmacokinetic data from human studies are not yet fully available in the public domain. The following information is based on the design of the Phase 1 clinical trial (NCT03051035) and qualitative descriptions from available abstracts.

Preclinical Pharmacokinetics

Preclinical studies indicated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties that support intravenous administration and allow for intermittent dosing schedules. A key preclinical finding was the drug's extended residence time, which translates to prolonged pathway inhibition in vivo.

Clinical Pharmacokinetics (Phase 1 Trial)

The Phase 1, first-in-human trial of this compound was a multicenter, open-label, dose-escalation study in patients with advanced solid tumors. The study was designed to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).

Data Presentation:

Due to the limited public availability of the full clinical trial results, a detailed quantitative summary table cannot be provided at this time. The trial registration (NCT03051035) indicates that pharmacokinetic parameters such as maximum plasma concentration (Cmax) were secondary outcome measures. A publication by Schram et al. (ESMO Open, 2025) reports on this trial but the abstract does not contain specific PK values.

Experimental Protocols:

-

Study Design: The Phase 1 trial (NCT03051035) was a dose-escalation study with different schedules of intravenous administration of this compound.

-

Pharmacokinetic Sampling: The clinical trial protocol specified the collection of blood samples for the determination of this compound concentrations at various time points, including pre-infusion, during infusion, at the end of infusion, and at multiple time points post-infusion to characterize the pharmacokinetic profile.

-

Bioanalytical Method: The specific validated bioanalytical method used to measure this compound concentrations in plasma has not been publicly disclosed.

Figure 2: Pharmacokinetic Experimental Workflow in the Phase 1 Trial. This diagram outlines the general steps for determining the pharmacokinetic profile of this compound in the first-in-human study.

Pharmacodynamics

Pharmacodynamic assessments aim to measure the extent of target engagement and the biological effects of this compound.

Preclinical Pharmacodynamics

In preclinical xenograft models, this compound demonstrated profound suppression of ERK signaling for up to five days after a single dose. This sustained pharmacodynamic effect is consistent with its long residence time and supports the exploration of intermittent dosing regimens.

Clinical Pharmacodynamics (Phase 1 Trial)

Pharmacodynamic assessments were a component of the Phase 1 clinical trial. However, specific quantitative data on target modulation in patient samples have not been made publicly available.

Data Presentation:

A quantitative summary of pharmacodynamic data from the clinical trial is not available at this time.

Experimental Protocols:

-

Biomarker Analysis: While not explicitly detailed in publicly available documents, pharmacodynamic assessments in oncology clinical trials typically involve the analysis of biomarkers in tumor biopsies or surrogate tissues (e.g., peripheral blood mononuclear cells). For an ERK inhibitor like this compound, this would likely include measuring the levels of phosphorylated ERK (pERK) and potentially other downstream markers of the MAPK pathway.

-

Assay Methods: The specific assays used for pharmacodynamic evaluation (e.g., immunohistochemistry, Western blotting, or flow cytometry) have not been publicly disclosed.

Figure 3: General Experimental Workflow for Pharmacodynamic Assessment. This diagram illustrates a typical workflow for evaluating the pharmacodynamic effects of a targeted therapy like this compound in a clinical trial setting.

Conclusion and Future Directions

This compound is a promising investigational ERK1/2 inhibitor with a well-defined mechanism of action and encouraging preclinical activity. The completion of a Phase 1 clinical trial is a significant step in its development. While the full quantitative pharmacokinetic and pharmacodynamic data from this trial are not yet publicly available, the initial reports suggest a manageable safety profile for the intravenous formulation. Future publications and presentations from the clinical development program will be critical to fully understanding the pharmacokinetic-pharmacodynamic relationship of this compound and its potential as a novel cancer therapeutic. Researchers are encouraged to monitor for the full publication of the Phase 1 trial results for more detailed information.

Edaxeterkib: An In-Depth Technical Guide to Kinase Selectivity

Disclaimer: As of late 2025, comprehensive, publicly available kinase selectivity screening data for Edaxeterkib against a broad panel of kinases is not available. This guide will therefore provide a framework for understanding the selectivity profile of an extracellular signal-regulated kinase (ERK) inhibitor like this compound. The quantitative data presented herein is illustrative and based on typical profiles of selective ERK inhibitors. The experimental protocols and signaling pathways described are standard methodologies and representations in the field of kinase drug discovery.

Introduction to this compound and Kinase Selectivity

This compound is a potent inhibitor of extracellular signal-regulated kinase (ERK). As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, making ERK an attractive therapeutic target.

The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. High selectivity for the intended target (on-target) over other kinases (off-target) is generally desirable to minimize adverse effects. Kinase selectivity is typically assessed by screening the compound against a large panel of kinases and determining its inhibitory concentration (IC50) or binding affinity (Ki) for each. A highly selective inhibitor will exhibit potent inhibition of its primary target(s) with significantly weaker activity against other kinases.

Illustrative Kinase Selectivity Profile of a Representative ERK Inhibitor

The following table summarizes a hypothetical kinase selectivity profile for an ERK inhibitor, demonstrating the expected potency against ERK1 and ERK2 with minimal activity against a selection of other kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. ERK1 | Kinase Family |

| ERK1 (MAPK3) | 5 | 1 | CMGC |

| ERK2 (MAPK1) | 3 | 1.7 | CMGC |

| p38α (MAPK14) | >10,000 | >2000 | CMGC |

| JNK1 (MAPK8) | >10,000 | >2000 | CMGC |

| MEK1 (MAP2K1) | >10,000 | >2000 | STE |

| AKT1 | >10,000 | >2000 | AGC |

| CDK2/cyclin A | >10,000 | >2000 | CMGC |

| SRC | >10,000 | >2000 | TK |

| EGFR | >10,000 | >2000 | TK |

| VEGFR2 | >10,000 | >2000 | TK |

| Table 1: Illustrative Kinase Selectivity Profile. This table presents hypothetical IC50 values for a selective ERK inhibitor against a panel of kinases, demonstrating high potency for ERK1/2 and weak activity against other representative kinases from various families. |

Experimental Protocols for Kinase Inhibition Assays

The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. A common and robust method is the radiometric kinase assay.

Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)

This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

[γ-³³P]ATP

-

Test compound (this compound) at various concentrations

-

ATP solution

-

Phosphoric acid

-

P81 phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in a suitable solvent, typically DMSO.

-

Reaction Mixture Preparation: The kinase, substrate, and kinase buffer are combined in the wells of a microtiter plate.

-

Inhibitor Addition: The serially diluted test compound is added to the reaction mixtures. A control with only the solvent (e.g., DMSO) is included.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is often set near the Km value for each specific kinase to ensure accurate IC50 determination.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped by the addition of a strong acid, such as phosphoric acid.

-

Substrate Capture: The reaction mixture is transferred to a P81 phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.

-

Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the solvent-only control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

This compound targets the terminal kinases in the MAPK/ERK signaling pathway. Understanding this pathway is crucial for contextualizing its mechanism of action.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, ultimately regulating gene expression and cellular responses. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MEK), and a MAP kinase (MAPK or ERK).

Caption: The canonical MAPK/ERK signaling cascade.

Experimental Workflow for Kinase Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor involves several key steps, from compound handling to data analysis.

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

Information regarding the downstream signaling effects of Edaxeterkib is not publicly available.

An extensive search of publicly available scientific literature and databases has yielded no specific information on the molecular target, mechanism of action, or the effects of Edaxeterkib on downstream signaling pathways.

The compound "this compound" is listed in the PubChem database, which provides details on its chemical structure and properties. However, there is no associated biological data, preclinical or clinical studies, or any information regarding its pharmacological target. Without a known molecular target, it is not possible to delineate the specific signaling cascades that may be modulated by this compound.

Therefore, the creation of an in-depth technical guide, including quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways related to this compound, cannot be fulfilled at this time due to the absence of the necessary foundational scientific information.

For researchers, scientists, and drug development professionals interested in the potential effects of a novel kinase inhibitor, a general understanding of downstream signaling pathways of common oncogenic kinases may be of interest. Key pathways frequently targeted in cancer therapy include:

-

The MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

-

The PI3K/AKT/mTOR Pathway: Crucial for cell growth, metabolism, and survival.

-

The JAK/STAT Pathway: Involved in immune responses, cell growth, and apoptosis.

Should information regarding the molecular target of this compound become available, a detailed analysis of its impact on relevant downstream signaling pathways could be conducted. This would typically involve a series of biochemical and cellular assays to measure changes in protein phosphorylation, gene expression, and cellular phenotypes.

Presented below is a generalized representation of a hypothetical experimental workflow to investigate the downstream signaling effects of a novel kinase inhibitor.

Caption: A generalized experimental workflow for characterizing the downstream effects of a novel kinase inhibitor.

Methodological & Application

Edaxeterkib: A Tool for Interrogating the MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Edaxeterkib is a potent small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound provides a valuable tool for researchers to investigate the intricacies of MAPK signaling and to evaluate the therapeutic potential of ERK inhibition.

These application notes provide an overview of this compound, a summary of its potency against ERK kinases, and detailed protocols for its use in fundamental cancer research applications.

Data Presentation

While the specific IC50 values for this compound are not publicly available, it is described as a potent ERK inhibitor.[1] The table below presents the reported potency of several other well-characterized ERK1/2 inhibitors to provide a reference range for researchers.

| Compound | Target | IC50/Ki | Reference |

| This compound | ERK | Binned IC50 value from patent | [1] |

| Ravoxertinib (GDC-0994) | ERK1 | 6.1 nM (IC50) | [4] |

| ERK2 | 3.1 nM (IC50) | [4] | |

| Ulixertinib (BVD-523) | ERK1 | 0.3 nM (Ki) | [4] |

| ERK2 | 0.04 nM (Ki) | [4] | |

| ASN007 | ERK1/2 | 2 nM (IC50) | [4] |

| SCH772984 | ERK1 | 4 nM (IC50) | [5] |

| ERK2 | 1 nM (IC50) | [5] | |

| LY3214996 | ERK1/2 | 5 nM (IC50) | [5] |

| KO-947 | ERK1/2 | 10 nM (IC50) | [5] |

| CC-90003 | ERK1/2 | 10-20 nM (IC50) | [5] |

Signaling Pathway and Experimental Workflow

To effectively utilize this compound in research, it is crucial to understand its point of intervention within the MAPK/ERK signaling cascade and the general workflow for assessing its biological effects.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on the MAPK signaling pathway.

In Vitro Kinase Assay for ERK1/2 Inhibition

This assay directly measures the ability of this compound to inhibit the enzymatic activity of ERK1 and ERK2.

Materials:

-

Recombinant active ERK1 and ERK2 enzymes

-

Myelin Basic Protein (MBP) as a substrate

-

This compound

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-32P]ATP

-

ATP

-

SDS-PAGE apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant ERK1 or ERK2 enzyme, and the substrate MBP.

-

Add varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radioactive ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated MBP.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of ERK1/2 in a cellular context.

Materials:

-

Cancer cell line with a constitutively active or growth factor-stimulatable MAPK pathway

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE apparatus and transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 1, 6, or 24 hours). Include a vehicle-treated control.

-

If the pathway is not constitutively active, starve the cells of serum for several hours and then stimulate with a growth factor (e.g., EGF or FGF) for a short period (e.g., 15-30 minutes) before lysis.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Quantify the band intensities to determine the relative levels of phosphorylated ERK in each sample.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) in fresh medium. Include a vehicle-treated control.

-

Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Edaxeterkib in In Vivo Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Note: As of the latest search, specific in vivo preclinical data for "Edaxeterkib" in peer-reviewed literature or public databases is not available. The following application notes and protocols are presented as a detailed template. This framework is based on established methodologies for evaluating novel small molecule inhibitors in preclinical cancer models. Researchers can adapt these protocols for this compound once specific details regarding its mechanism of action and formulation are known.

Introduction to this compound

This compound is an investigational small molecule inhibitor. While the precise molecular target and mechanism of action are not yet publicly disclosed, its development is aimed at targeting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Preclinical evaluation in robust in vivo models is a critical step in characterizing its anti-tumor efficacy and safety profile prior to clinical investigation.

Hypothetical Signaling Pathway of this compound

To illustrate the potential mechanism of action, a hypothetical signaling pathway is presented below. This diagram visualizes how a kinase inhibitor like this compound might interrupt a cancer-promoting cascade.

Caption: Hypothetical MAPK/ERK signaling pathway inhibited by this compound.

Efficacy Evaluation in Xenograft Models

The following tables present a template for summarizing quantitative data from in vivo studies.

Table 1: Anti-Tumor Efficacy of this compound in a Subcutaneous Xenograft Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle Control | 10 mL/kg, p.o., QD | 1250 ± 150 | - | - |

| This compound | 25 mg/kg, p.o., QD | 625 ± 80 | 50 | <0.05 |

| This compound | 50 mg/kg, p.o., QD | 312 ± 50 | 75 | <0.01 |

| Positive Control | 10 mg/kg, i.p., BIW | 437 ± 65 | 65 | <0.01 |

p.o. = oral administration, QD = once daily, i.p. = intraperitoneal, BIW = twice weekly, SEM = standard error of the mean.

Table 2: Survival Analysis in an Orthotopic Metastasis Model

| Treatment Group | Dosing Regimen | Median Survival (Days) | Increase in Lifespan (%) | p-value vs. Vehicle |

| Vehicle Control | 10 mL/kg, p.o., QD | 30 | - | - |

| This compound | 50 mg/kg, p.o., QD | 45 | 50 | <0.05 |

| Positive Control | 10 mg/kg, i.p., BIW | 42 | 40 | <0.05 |

Experimental Protocols

Subcutaneous Xenograft Model Protocol

This protocol outlines the steps for establishing and evaluating the efficacy of this compound in a subcutaneous tumor model.

Workflow Diagram:

Caption: Experimental workflow for a subcutaneous xenograft study.

Methodology:

-

Cell Culture: Culture a human cancer cell line (e.g., A549 for non-small cell lung cancer) in appropriate media until it reaches 80-90% confluency.

-

Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

-

Treatment Administration:

-

Vehicle Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) orally, once daily.

-

This compound Groups: Administer this compound at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg) orally, once daily.

-

Positive Control Group: Administer a standard-of-care agent relevant to the cancer model.

-

-

Data Collection: Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for downstream analyses such as immunohistochemistry (for proliferation and apoptosis markers) and western blotting (for target engagement).

Orthotopic Metastasis Model Protocol

This protocol is designed to assess the impact of this compound on tumor growth in a more clinically relevant microenvironment and its effect on metastasis.

Methodology:

-

Cell Line: Utilize a luciferase-expressing cancer cell line (e.g., MDA-MB-231-luc for breast cancer) to enable bioluminescent imaging.

-

Implantation: Surgically implant 1 x 10⁶ cells into the mammary fat pad of female NSG mice.

-

Primary Tumor Growth Monitoring: Monitor primary tumor growth via caliper measurements and bioluminescent imaging (BLI) using an in vivo imaging system (IVIS).

-

Treatment Initiation: Once primary tumors are established (e.g., 100 mm³), begin treatment as described in the subcutaneous model protocol.

-

Metastasis Monitoring: Perform weekly or bi-weekly BLI to detect and quantify metastatic lesions in distant organs such as the lungs, liver, and bone.

-

Survival Endpoint: Monitor mice for signs of morbidity and euthanize when pre-defined endpoints are reached (e.g., significant weight loss, tumor ulceration, or development of severe metastatic burden). Record the date of euthanasia for survival analysis.

-

Tissue Collection: At necropsy, collect the primary tumor and metastatic tissues for histological and molecular analysis.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

A PK/PD study is essential to correlate drug exposure with target modulation and anti-tumor activity.

Workflow Diagram:

Edaxeterkib: A Potent Tool for Probing ERK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Edaxeterkib has emerged as a valuable tool compound for the specific and potent inhibition of Extracellular signal-regulated kinases (ERK1 and ERK2). These kinases are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, a central pathway regulating cell proliferation, differentiation, survival, and apoptosis. Dysregulation of the ERK pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate ERK signaling.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of ERK1 and ERK2, preventing their phosphorylation and subsequent activation of downstream substrates. By selectively blocking this crucial step, this compound allows for the precise dissection of ERK-dependent cellular processes.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound against its primary targets.

| Target | Assay Type | pIC50 | IC50 (nM) | Reference |

| Mitogen-activated protein kinase 1 (ERK1) | Z'-LYTE Kinase Assay | >7.3 | <50 | --INVALID-LINK-- |

| Mitogen-activated protein kinase 2 (ERK2) | To be determined | To be determined | To be determined |

Note: Further experimental data is required to determine the precise IC50 for ERK2 and to establish a comprehensive selectivity profile against a broader panel of kinases.

Signaling Pathway

The ERK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli. The diagram below illustrates the central role of ERK and the point of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on ERK signaling.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay Platform)

This protocol is a general guideline for determining the IC50 value of this compound against ERK1/2 using a FRET-based assay.

Experimental Workflow:

Materials:

-

ERK1 or ERK2 enzyme (recombinant)

-

Z'-LYTE™ Kinase Assay Kit (specific for Ser/Thr kinases)

-

This compound

-

ATP

-

Assay buffer

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold dilutions.

-

Assay Plate Setup: Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Prepare a mixture of the ERK enzyme and the Z'-LYTE™ FRET peptide substrate in the assay buffer. Add 5 µL of this mixture to each well.

-

Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific ERK isoform.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Development: Add 5 µL of the Z'-LYTE™ Development Reagent to each well.

-

Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for the cleavage of the unphosphorylated peptide.

-

Fluorescence Reading: Measure the fluorescence emission at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein) using a fluorescence plate reader.

-

Data Analysis: Calculate the emission ratio and determine the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation in Cells

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of ERK in a cellular context.

Experimental Workflow:

Materials:

-

Cell line of interest (e.g., HeLa, A375)

-

Cell culture medium and supplements

-

This compound

-

Growth factor for stimulation (e.g., EGF, PMA)

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to induce ERK phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

Analysis: Quantify the band intensities and express the level of p-ERK relative to total ERK.

Cell Viability/Proliferation Assay (MTT or EdU-based)

This protocol outlines methods to assess the effect of this compound on cell viability and proliferation.

Experimental Workflow (MTT Assay):

Materials (MTT Assay):

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Note on EdU Assay: An alternative to the MTT assay is the EdU (5-ethynyl-2'-deoxyuridine) incorporation assay, which directly measures DNA synthesis and is a more direct measure of cell proliferation. The workflow involves incubating cells with EdU, followed by a click chemistry reaction to label the incorporated EdU with a fluorescent azide, and subsequent detection by fluorescence microscopy or flow cytometry.

Conclusion

This compound is a potent and valuable tool compound for researchers studying the ERK signaling pathway. The protocols provided here offer a starting point for characterizing its inhibitory activity and cellular effects. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions. Further investigation into the selectivity profile of this compound will provide a more complete understanding of its utility as a specific ERK inhibitor.

Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by Edaxeterkib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaxeterkib is a potent and selective inhibitor of the extracellular signal-regulated kinases (ERK1 and ERK2). The mitogen-activated protein kinase (MAPK) signaling pathway, of which ERK is a critical component, is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[1][2][3][4] this compound exerts its anticancer effects by blocking the phosphorylation of ERK, thereby inhibiting downstream signaling events that promote cell proliferation, differentiation, and survival.[1][3][4] This document provides a detailed protocol for assessing the inhibitory effect of this compound on ERK phosphorylation (p-ERK) in cancer cell lines using Western blot analysis.

Target Audience: This protocol is intended for researchers, scientists, and professionals in the field of drug development who are investigating the cellular effects of ERK inhibitors like this compound.

Signaling Pathway and Inhibitor Action

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes.[2][3] Upon activation by upstream signals, MEK1/2 phosphorylates ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to its activation.[5] Activated p-ERK then phosphorylates numerous downstream substrates, including transcription factors, which drive cellular responses. This compound directly inhibits the kinase activity of ERK, preventing the phosphorylation of its downstream targets.

Experimental Protocol: Western Blot for p-ERK and Total ERK

This protocol outlines the steps for treating cancer cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in p-ERK levels relative to total ERK.

Materials and Reagents

Cell Culture and Treatment

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| Cancer Cell Line (e.g., HCT-116, H1299) | ATCC | CCL-247, CRL-5803 |

| Growth Medium (e.g., DMEM, RPMI-1640) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| This compound | MedChemExpress | HY-101467 |

| Dimethyl Sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 |

Protein Extraction and Quantification

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726, P0044 |

| BCA Protein Assay Kit | Thermo Fisher | 23225 |

SDS-PAGE and Western Blotting

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| 4-12% Bis-Tris Gels | Invitrogen | NP0321BOX |

| PVDF Transfer Membranes | Millipore | IPVH00010 |

| Transfer Buffer (20% Methanol) | Bio-Rad | 1610734 |

| Tris-Buffered Saline with Tween 20 (TBST) | Bio-Rad | 1706435 |

| Bovine Serum Albumin (BSA), Fraction V | Sigma-Aldrich | A7906 |

| Non-fat Dry Milk | Bio-Rad | 1706404 |

| Primary Antibody: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | 4370 |

| Primary Antibody: p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 4695 |

| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | 7074 |

| Chemiluminescent Substrate (ECL) | Thermo Fisher | 32106 |

Experimental Workflow

Detailed Protocol

1. Cell Seeding and Culture a. Culture cancer cells (e.g., HCT-116, H1299) in the recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin. b. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. c. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

2. This compound Treatment a. Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. b. On the day of treatment, dilute the this compound stock solution in growth medium to the desired final concentrations. A concentration range of 10 nM to 1 µM is a good starting point for dose-response experiments. c. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. d. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. e. Incubate the cells for a predetermined time. A time course of 2, 6, and 24 hours is recommended to determine the optimal treatment duration.

3. Cell Lysis and Protein Extraction a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysates on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.

4. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.

5. SDS-PAGE a. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) into the wells of a 4-12% Bis-Tris gel. c. Include a pre-stained protein ladder to monitor protein separation. d. Run the gel at 120-150 V until the dye front reaches the bottom.

6. Protein Transfer (Blotting) a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Perform the transfer at 100 V for 1-2 hours or according to the manufacturer's protocol. c. After transfer, briefly wash the membrane with TBST.

7. Immunoblotting a. Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3] b. Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-phospho-ERK1/2 antibody diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation.[3][6][7] c. Washing: Wash the membrane three times for 5-10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit IgG antibody diluted 1:5000-1:10,000 in 5% non-fat dry milk/TBST for 1 hour at room temperature.[8] e. Washing: Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Imaging a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

9. Stripping and Re-probing for Total ERK a. To normalize p-ERK levels, the same membrane should be probed for total ERK. b. Stripping: Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[8] c. Washing: Wash the membrane thoroughly with TBST. d. Blocking: Repeat the blocking step with 5% non-fat dry milk in TBST for 1 hour. e. Primary Antibody Incubation (Total ERK): Incubate the membrane with the anti-total ERK1/2 antibody diluted 1:1000 in 5% non-fat dry milk/TBST overnight at 4°C. f. Repeat the washing, secondary antibody incubation, and detection steps as described above.

10. Data Analysis a. Quantify the band intensities for p-ERK and total ERK using densitometry software (e.g., ImageJ). b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Plot the normalized p-ERK levels against the concentration of this compound to determine the dose-dependent inhibition.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Densitometric Analysis of p-ERK Inhibition by this compound

| Treatment | This compound Conc. | p-ERK Intensity | Total ERK Intensity | Normalized p-ERK/Total ERK Ratio | % Inhibition vs. Control |

| Vehicle Control | 0 µM (DMSO) | Value | Value | Value | 0% |

| This compound | 10 nM | Value | Value | Value | Value |

| This compound | 50 nM | Value | Value | Value | Value |

| This compound | 100 nM | Value | Value | Value | Value |

| This compound | 500 nM | Value | Value | Value | Value |

| This compound | 1 µM | Value | Value | Value | Value |

Troubleshooting

| Issue | Possible Cause | Solution |

| No or Weak Signal | Inactive antibody, insufficient protein load, inefficient transfer. | Use fresh antibody, increase protein amount, check transfer efficiency with Ponceau S stain. |

| High Background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time, optimize antibody dilution, increase wash duration and volume. |

| Non-specific Bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody, ensure protease inhibitors are fresh and used at the correct concentration. |

| Inconsistent Loading | Inaccurate protein quantification, pipetting errors. | Re-quantify protein samples, use a reliable loading control (e.g., GAPDH, β-actin) in addition to total ERK. |

By following this detailed protocol, researchers can effectively and reliably assess the inhibitory activity of this compound on the ERK signaling pathway, providing valuable insights into its mechanism of action and potential as a cancer therapeutic.

References

- 1. bostonbioproducts.com [bostonbioproducts.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. stratech.co.uk [stratech.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays with Edaxeterkib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaxeterkib is a potent and selective small-molecule inhibitor of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The ERK pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and differentiation.[2][3] By targeting ERK, this compound represents a promising therapeutic strategy for cancers with aberrant MAPK signaling.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays: the MTT and CellTiter-Glo® assays. Additionally, we present a summary of representative data and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.[4] IC50 values are crucial for comparing the potency of a compound across different cell lines and for guiding dose selection in further preclinical studies.

Below is a table summarizing representative IC50 values for this compound in various cancer cell lines. Please note that these values are illustrative and can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Representative IC50 (nM) |

| A375 | Melanoma | MTT | 72 | 50 |

| SK-MEL-28 | Melanoma | CellTiter-Glo® | 72 | 75 |

| HT-29 | Colon Cancer | MTT | 72 | 120 |

| HCT116 | Colon Cancer | CellTiter-Glo® | 72 | 95 |

| A549 | Lung Cancer | MTT | 72 | 200 |

| NCI-H358 | Lung Cancer | CellTiter-Glo® | 72 | 150 |

Signaling Pathway

This compound targets the MAPK/ERK signaling pathway. This pathway is a cascade of proteins that transduces signals from cell surface receptors to the DNA in the nucleus. The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway and the point of inhibition by this compound.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The general workflow for assessing the effect of this compound on cell viability is outlined below. This process involves cell culture, treatment with the compound, and subsequent measurement of cell viability using a chosen assay.

References

Application Notes and Protocols for Edaxeterkib in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Edaxeterkib, a potent ERK kinase inhibitor, in a research and drug development setting. This document outlines the solubility and stability of this compound in common cell culture media, provides detailed protocols for its preparation and use in cell-based assays, and includes diagrams of its signaling pathway and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates fundamental cellular processes including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a frequent event in many human cancers, making ERK1/2 highly attractive targets for therapeutic intervention. This compound's ability to selectively inhibit ERK1/2 allows for the investigation of the biological consequences of blocking this pathway and for the preclinical evaluation of its potential as an anti-cancer agent.

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in in vitro experiments. Based on the general characteristics of small molecule ERK inhibitors, the solubility of this compound in common laboratory solvents is summarized below. It is highly recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).

| Solvent | Solubility | Recommendations and Notes |

| DMSO | ≥10 mM | Recommended as the primary solvent for creating concentrated stock solutions.[1] |

| Ethanol | Sparingly Soluble / Insoluble | Not recommended for the preparation of stock solutions. |

| Water | Insoluble | This compound is not soluble in aqueous solutions.[1] |

| Cell Culture Media (e.g., DMEM, RPMI-1640) | Insoluble at High Concentrations | Direct dissolution in culture media is not advised. Working solutions should be prepared by diluting a DMSO stock solution.[1] |

Stability of this compound in Culture Media

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

-

Equilibrate the this compound powder and anhydrous DMSO to room temperature.

-

Calculate the required amount of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound (469.54 g/mol ).

-

Carefully weigh the this compound powder and add the calculated volume of DMSO.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C for 10-15 minutes can aid dissolution.

-

Visually inspect the solution to ensure there are no visible particulates.

-